molecular formula C8H10ClNO3 B1433660 2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride CAS No. 1798730-78-5

2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride

Cat. No.: B1433660
CAS No.: 1798730-78-5
M. Wt: 203.62 g/mol
InChI Key: ZLFRIAFNMFOLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H9NO3·HCl. It is a derivative of pyridine, featuring a methoxy group at the 5-position of the pyridine ring and an acetic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-methoxypyridine as the starting material.

  • Reaction Steps: The pyridine ring is first halogenated to introduce a reactive site, followed by a nucleophilic substitution reaction to attach the acetic acid moiety.

  • Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Scaling Up: The reaction conditions are optimized for large-scale production, including the use of reactors and automated systems to handle the chemical processes efficiently.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the pyridine ring or the acetic acid moiety.

  • Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace the hydrogen atoms on the pyridine ring.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

  • Substitution Reagents: Halogenating agents like bromine (Br2) and iodine (I2) are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones can be formed.

  • Reduction Products: Alcohols and amines are common reduction products.

  • Substitution Products: Halogenated pyridines and acetic acid derivatives are typical substitution products.

Scientific Research Applications

2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Medicine: It is explored for its potential therapeutic properties, including its use as a precursor for drug development.

  • Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes by binding to their active sites, thereby influencing their activity. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methoxypyridine: Similar structure but lacks the acetic acid moiety.

  • 5-Methoxypyridine-2-carboxylic acid: Similar but with a carboxylic acid group directly attached to the pyridine ring.

  • 2-(5-Methoxypyridin-2-yl)ethanol: Similar structure with an ethanol group instead of acetic acid.

Uniqueness: 2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride is unique due to its combination of the pyridine ring and acetic acid moiety, which provides distinct chemical properties and reactivity compared to its similar compounds.

Properties

IUPAC Name

2-(5-methoxypyridin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-12-7-3-2-6(9-5-7)4-8(10)11;/h2-3,5H,4H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFRIAFNMFOLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride
Reactant of Route 2
2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride
Reactant of Route 6
2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.